molecular formula C18H40N2O7 B14363314 4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine CAS No. 96146-49-5

4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine

Cat. No.: B14363314
CAS No.: 96146-49-5
M. Wt: 396.5 g/mol
InChI Key: MWJHUUIJCVWYGS-UHFFFAOYSA-N
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Description

4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine: is a chemical compound with the molecular formula C18H40N2O7 and a molecular weight of 396.52 g/mol . This compound is characterized by its long chain structure with multiple ether linkages and terminal amine groups. It is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine typically involves the reaction of polyethylene glycol (PEG) derivatives with amine-containing compounds. The process generally includes the following steps:

    Activation of PEG: Polyethylene glycol is activated using reagents like tosyl chloride or mesyl chloride to introduce reactive groups.

    Reaction with Amine: The activated PEG is then reacted with an amine compound under controlled conditions to form the desired diamine product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine undergoes various chemical reactions, including:

    Oxidation: The terminal amine groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides and thiolates are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted ether derivatives.

Scientific Research Applications

4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine involves its interaction with various molecular targets and pathways. The terminal amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound’s long chain and multiple ether linkages allow it to interact with cell membranes and other macromolecules, potentially altering their properties and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine is unique due to its terminal amine groups, which provide distinct reactivity and functionality compared to similar compounds with different terminal groups. This makes it particularly useful in applications requiring specific interactions with biological molecules and materials.

Properties

96146-49-5

Molecular Formula

C18H40N2O7

Molecular Weight

396.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine

InChI

InChI=1S/C18H40N2O7/c19-3-1-5-21-7-9-23-11-13-25-15-17-27-18-16-26-14-12-24-10-8-22-6-2-4-20/h1-20H2

InChI Key

MWJHUUIJCVWYGS-UHFFFAOYSA-N

Canonical SMILES

C(CN)COCCOCCOCCOCCOCCOCCOCCCN

Origin of Product

United States

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